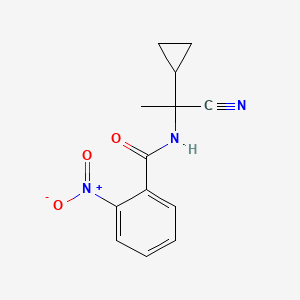

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide, also known as CCNE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNE is a synthetic compound that belongs to the class of nitrobenzamides and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Antitumor Activity and Formulation Development

N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide, a nitroaromatic derivative, has demonstrated significant antitumor activity. Research focused on preformulation, forced degradation, and formulation studies to explore the chemical behavior, physicochemical properties, and the impact of formulation variables on this molecule. Pharmacokinetic properties were estimated in silico, and the development of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for parenteral administration was explored. These carriers showed moderate cytotoxicity against breast cancer cell lines, indicating the potential for this compound as an antitumor agent and the feasibility of modulating its activity through particle size in formulations (Sena et al., 2017).

Reductive Chemistry and Cytotoxicity

Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), a novel bioreductive drug, has uncovered its selective toxicity for hypoxic cells, attributed to oxygen-inhibited enzymatic reduction of one of its nitro groups. This study identifies the 4-nitro group as the most electron-affinic site, leading to reduction products with significant cytotoxicity. The findings offer insight into the drug's mechanism and potential for hypoxic tumor targeting (Palmer et al., 1995).

Polymer and Materials Science

The o-nitrobenzyl group (o-NB) has seen increasing utilization in polymer and materials science due to its photolabile properties, enabling the alteration of polymer properties through irradiation. This research highlights the versatility of the o-nitrobenzyl group in various applications, including photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates, demonstrating its broad potential in the development of responsive materials and advanced polymer chemistry (Zhao et al., 2012).

properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-13(8-14,9-6-7-9)15-12(17)10-4-2-3-5-11(10)16(18)19/h2-5,9H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLTMJJSNYRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2768657.png)